molecular formula C16H17NO4 B270479 N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide

N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide

Cat. No. B270479
M. Wt: 287.31 g/mol
InChI Key: PCCFBBFBPIXYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMB is a synthetic molecule that belongs to the class of benzamides and is structurally similar to the natural compound, nicotinamide.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways and the regulation of gene expression. N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress response. N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of oxidative stress and inflammation, and the modulation of energy metabolism. N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide is its relatively low toxicity and high solubility, which makes it suitable for use in various in vitro and in vivo experiments. However, one of the limitations of N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide is its poor bioavailability, which may limit its effectiveness in clinical settings.

Future Directions

There are several future directions for research on N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide, including the optimization of its synthesis and purification methods, the development of more effective delivery systems to improve its bioavailability, and the evaluation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide and to identify potential drug targets for its therapeutic applications.

Synthesis Methods

The synthesis of N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide involves the reaction between 2,4-dimethoxybenzoic acid and 2-amino-5-methylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and by inhibiting the activity of enzymes involved in cancer cell survival. In neurodegenerative disease research, N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Inflammation research has also shown that N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide can reduce the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.

properties

Product Name

N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C16H17NO4/c1-10-4-7-14(18)13(8-10)17-16(19)12-6-5-11(20-2)9-15(12)21-3/h4-9,18H,1-3H3,(H,17,19)

InChI Key

PCCFBBFBPIXYPA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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